Cas no 714261-03-7 (2-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole)
2-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole
- SMR000144269
- AKOS002230164
- Z57822394
- 2-(4-methylphenyl)-1-prop-2-enylbenzimidazole
- 1-allyl-2-(4-methylphenyl)-1H-benzimidazole
- 1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole
- F1670-0211
- 714261-03-7
- CHEMBL1344967
- MLS000538032
- HMS2448A13
-
- Inchi: 1S/C17H16N2/c1-3-12-19-16-7-5-4-6-15(16)18-17(19)14-10-8-13(2)9-11-14/h3-11H,1,12H2,2H3
- InChI Key: CKBNTAMQUSYEBC-UHFFFAOYSA-N
- SMILES: N1(CC=C)C(C2C=CC(C)=CC=2)=NC2C=CC=CC1=2
Computed Properties
- Exact Mass: 248.131348519g/mol
- Monoisotopic Mass: 248.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 17.8Ų
2-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1670-0211-2μmol |
2-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole |
714261-03-7 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F1670-0211-5μmol |
2-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole |
714261-03-7 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1670-0211-10μmol |
2-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole |
714261-03-7 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1670-0211-20μmol |
2-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole |
714261-03-7 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F1670-0211-1mg |
2-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole |
714261-03-7 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F1670-0211-2mg |
2-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole |
714261-03-7 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F1670-0211-3mg |
2-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole |
714261-03-7 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1670-0211-4mg |
2-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole |
714261-03-7 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F1670-0211-5mg |
2-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole |
714261-03-7 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1670-0211-10mg |
2-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole |
714261-03-7 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
2-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole
Chemical Profile of 2-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole (CAS No. 714261-03-7)
2-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole, identified by its Chemical Abstracts Service number CAS No. 714261-03-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This benzodiazole derivative exhibits a molecular structure that combines a phenyl ring substituted with a methyl group at the fourth position, a propenyl group at the first position, and a benzodiazole core. The unique arrangement of these functional groups imparts distinct chemical and pharmacological properties, making it a valuable candidate for further research and development in therapeutic applications.
The compound’s structure suggests potential interactions with biological targets that are relevant to neurological and psychiatric disorders. The benzodiazole moiety is well-known for its anxiolytic, sedative, and muscle relaxant effects, which are mediated through its binding to gamma-aminobutyric acid (GABA) receptors. The presence of the propenyl group may enhance lipophilicity, potentially improving blood-brain barrier penetration, while the 4-methylphenyl substitution could influence metabolic stability and receptor selectivity.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic and pharmacodynamic properties of such compounds. Molecular modeling studies indicate that 2-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole may exhibit favorable binding affinities to various GABA receptor subtypes, including those implicated in anxiety disorders. This has spurred interest in exploring its potential as an alternative or adjunct therapy in conditions where traditional benzodiazepines may have limitations.
In vitro studies have begun to unravel the mechanistic basis of its activity. Preliminary data suggest that the compound may interact with both GABA-A and GABA-B receptors, albeit with different potencies. The methyl substitution on the phenyl ring appears to modulate these interactions, potentially shifting the balance toward GABA-B receptor engagement—a mechanism that could reduce side effects such as cognitive impairment associated with high-affinity GABA-A receptor blockade.
The propenyl group’s influence on metabolic pathways is another area of active investigation. Metabolic stability is a critical factor in drug development, as it determines the compound’s half-life and bioavailability. Initial enzymatic studies suggest that 2-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole may be resistant to certain cytochrome P450-mediated oxidative reactions, which could prolong its therapeutic window. However, further studies are needed to fully characterize its metabolic fate and identify any potential drug-drug interaction liabilities.
One of the most compelling aspects of this compound is its potential for structural modification to optimize therapeutic efficacy while minimizing adverse effects. The benzodiazole core provides a scaffold for derivatization, allowing chemists to explore analogs with tailored properties. For instance, replacing the propenyl group with other alkene or aromatic moieties could alter binding kinetics or metabolic clearance rates. Such modifications are often guided by insights from crystallographic studies of similar compounds bound to their target receptors.
Emerging research also highlights the importance of understanding the compound’s interactions within complex biological systems. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy have been employed to study its binding dynamics in real time. These methods provide high-resolution data on binding affinities and kinetics, which are essential for rational drug design.
The therapeutic landscape for neurological disorders continues to evolve, driven by an increasing understanding of neurotransmitter systems and receptor biology. 2-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole represents a promising entry point into this landscape due to its unique structural features. Its combination of lipophilicity and receptor selectivity positions it as a candidate for treating conditions such as generalized anxiety disorder (GAD), panic disorder, or even sleep disturbances where current treatments may fall short.
As research progresses, interdisciplinary approaches will be crucial in translating laboratory findings into clinical applications. Collaborations between medicinal chemists, pharmacologists, and clinicians will ensure that compounds like 2-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole are developed with patient-centric considerations in mind. This includes evaluating their long-term safety profiles and assessing their suitability for different populations or comorbid conditions.
The regulatory environment also plays a significant role in advancing such compounds through clinical trials and eventual market approval. Regulatory agencies require comprehensive data on safety and efficacy before approving new therapeutics. Preclinical studies must be meticulously designed to address all potential concerns before human testing begins—a process that can take several years but is essential for ensuring patient safety.
In conclusion,2-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole (CAS No. 714261-03-7) is a structurally intriguing compound with potential applications in treating neurological disorders. Its unique combination of functional groups offers opportunities for both mechanistic exploration and therapeutic innovation. As research continues to uncover new insights into its pharmacological properties, this benzodiazole derivative remains an exciting prospect for future medical breakthroughs.
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